molecular formula C17H18N2O4 B4405162 2-(3-methyl-4-nitrophenoxy)-N-(1-phenylethyl)acetamide

2-(3-methyl-4-nitrophenoxy)-N-(1-phenylethyl)acetamide

Cat. No.: B4405162
M. Wt: 314.34 g/mol
InChI Key: LBRNDGCIXWLAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methyl-4-nitrophenoxy)-N-(1-phenylethyl)acetamide is an organic compound characterized by its complex structure, which includes a nitrophenoxy group and a phenylethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-nitrophenoxy)-N-(1-phenylethyl)acetamide typically involves multiple steps:

    Nitration of 3-methylphenol: The starting material, 3-methylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 3-methyl-4-nitrophenol.

    Etherification: The 3-methyl-4-nitrophenol is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate to form 2-(3-methyl-4-nitrophenoxy)acetic acid.

    Amidation: Finally, the 2-(3-methyl-4-nitrophenoxy)acetic acid is reacted with 1-phenylethylamine under dehydrating conditions, often using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-4-nitrophenoxy)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or potassium hydroxide in an organic solvent like dimethyl sulfoxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide at elevated temperatures.

Major Products

    Reduction: 2-(3-methyl-4-aminophenoxy)-N-(1-phenylethyl)acetamide.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

    Hydrolysis: 2-(3-methyl-4-nitrophenoxy)acetic acid and 1-phenylethylamine.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-methyl-4-nitrophenoxy)-N-(1-phenylethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and compounds.

Biology

In biological research, this compound can be used to study the effects of nitro and amide functional groups on biological systems. It may serve as a model compound in studies of enzyme interactions and metabolic pathways.

Medicine

Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. The compound’s structure suggests it could be modified to produce drugs with specific biological activities, such as anti-inflammatory or antimicrobial properties.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(3-methyl-4-nitrophenoxy)-N-(1-phenylethyl)acetamide depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, influencing biochemical pathways. The nitro group can undergo reduction to form reactive intermediates, while the amide bond may be involved in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenoxy)-N-(1-phenylethyl)acetamide: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.

    2-(3-methyl-4-nitrophenoxy)acetic acid: Lacks the amide group, making it less versatile in terms of chemical modifications.

    N-(1-phenylethyl)-2-(4-nitrophenoxy)acetamide: Similar but with different substitution patterns on the phenoxy group.

Uniqueness

2-(3-methyl-4-nitrophenoxy)-N-(1-phenylethyl)acetamide is unique due to the presence of both a nitro group and a phenylethylacetamide moiety

Properties

IUPAC Name

2-(3-methyl-4-nitrophenoxy)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12-10-15(8-9-16(12)19(21)22)23-11-17(20)18-13(2)14-6-4-3-5-7-14/h3-10,13H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRNDGCIXWLAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC(C)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methyl-4-nitrophenoxy)-N-(1-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-methyl-4-nitrophenoxy)-N-(1-phenylethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-methyl-4-nitrophenoxy)-N-(1-phenylethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-methyl-4-nitrophenoxy)-N-(1-phenylethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-methyl-4-nitrophenoxy)-N-(1-phenylethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-methyl-4-nitrophenoxy)-N-(1-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.